Suc-AAA-pNA

Beschreibung

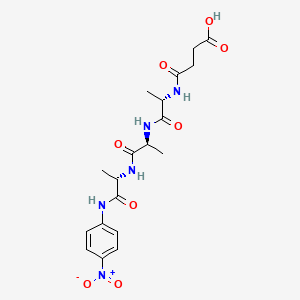

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O8/c1-10(20-15(25)8-9-16(26)27)17(28)21-11(2)18(29)22-12(3)19(30)23-13-4-6-14(7-5-13)24(31)32/h4-7,10-12H,8-9H2,1-3H3,(H,20,25)(H,21,28)(H,22,29)(H,23,30)(H,26,27)/t10-,11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUGADOWXGKRAE-SRVKXCTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200317 |

Source

|

| Record name | Succinyl-trialanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52299-14-6 |

Source

|

| Record name | Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52299-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyl-trialanine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052299146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinyl-trialanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-carboxypropionyl)-L-alanyl-L-alanyl-N-(p-nitrophenyl)-L-alaninamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYL-L-TRIALANINE P-NITROANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MJ6NSX3KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Suc-AAA-pNA: A Comprehensive Technical Guide for Protease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Succinyl-L-alanyl-L-alanyl-L-alanyl-p-nitroanilide, commonly abbreviated as Suc-AAA-pNA. This chromogenic peptide substrate is a pivotal tool for the kinetic analysis of elastase and other related serine proteases. This document will detail its mechanism of action, provide quantitative kinetic data, outline experimental protocols, and present visual diagrams of its biochemical pathways and experimental workflows.

Core Concepts: What is this compound?

This compound is a synthetic oligopeptide derivative designed as a specific substrate for a class of enzymes known as elastases.[1][2][3] Its full chemical name is N-(3-carboxy-1-oxopropyl)-L-alanyl-L-alanyl-N-(4-nitrophenyl)-L-alaninamide.[2] The molecule consists of a tri-alanine peptide sequence (Ala-Ala-Ala) which is recognized by the active site of elastase. This peptide is capped at the N-terminus with a succinyl group and at the C-terminus with a p-nitroanilide (pNA) group.[1][2] The p-nitroanilide moiety is the key to its function as a chromogenic substrate; upon cleavage from the peptide, it produces a distinct yellow color that can be quantified spectrophotometrically.[4]

This compound is a readily soluble and sensitive substrate for a variety of elastases, including human and rat neutrophil elastase, and porcine pancreatic elastase.[3] It is also known to be hydrolyzed by other proteases such as proteinase K and subtilisins.[3]

Mechanism of Action

The utility of this compound as a research tool lies in its straightforward and reliable mechanism of action. The process is a classic example of enzyme-catalyzed hydrolysis:

-

Enzyme-Substrate Binding: The elastase enzyme recognizes and binds to the tri-alanine sequence of the this compound molecule, forming an enzyme-substrate complex.

-

Catalytic Cleavage: The serine protease activity of the elastase then catalyzes the hydrolysis of the amide bond linking the C-terminal alanine of the peptide to the p-nitroanilide group.[5]

-

Product Release: This cleavage event releases the p-nitroanilide (pNA) molecule. In its free form, pNA is a chromophore with a strong absorbance in the visible light spectrum.[4]

-

Spectrophotometric Detection: The released p-nitroaniline imparts a yellow color to the solution, and its concentration can be accurately measured by monitoring the increase in absorbance at a wavelength of approximately 405-410 nm.[2][3] The rate of this increase in absorbance is directly proportional to the activity of the elastase in the sample.

The following diagram illustrates this enzymatic reaction:

Caption: Enzymatic cleavage of this compound by elastase to release p-nitroanilide.

Quantitative Data: Kinetic Parameters

The interaction between an enzyme and its substrate can be quantitatively described by the Michaelis-Menten kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic constant (k_cat). K_m is an indicator of the affinity of the enzyme for the substrate, while k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency.

The following table summarizes the kinetic parameters for the hydrolysis of this compound by porcine pancreatic elastase under specific conditions.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions | Reference |

| Porcine Pancreatic Elastase (PPE) | This compound | 1100 | 25.0 | 22700 | 0.1 M Tris-HCl buffer, pH 8.0, 25 °C | [6] |

Experimental Protocols

The following is a generalized protocol for an elastase activity assay using this compound. Specific parameters may need to be optimized depending on the enzyme source and experimental goals.

Materials:

-

This compound substrate

-

Elastase enzyme (e.g., porcine pancreatic elastase)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Solvent for substrate (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)

-

Microplate reader or spectrophotometer capable of reading at 410 nm

-

96-well microplate or cuvettes

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent like DMF or DMSO.[1] Further dilute the stock solution to the desired working concentration in the assay buffer.

-

Enzyme Preparation: Prepare a stock solution of the elastase enzyme in a suitable buffer and store on ice. Just before the assay, dilute the enzyme to the desired final concentration in the assay buffer.

-

Assay Setup:

-

Add the assay buffer to the wells of a microplate or to cuvettes.

-

Add the this compound working solution to each well/cuvette.

-

Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25 °C or 37 °C).

-

-

Initiate Reaction: Add the diluted enzyme solution to each well/cuvette to start the reaction.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 410 nm over time using a microplate reader or spectrophotometer.[1] Record data at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-30 minutes).

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of p-nitroanilide (approximately 8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration of pNA, and l is the path length of the light.

-

The following diagram outlines a typical workflow for an elastase assay using this compound:

References

The Principle of Suc-AAA-pNA: A Chromogenic Substrate for Serine Protease Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide (Suc-AAA-pNA) is a synthetic chromogenic substrate widely employed in biochemical and medical research for the sensitive and specific quantification of elastase activity. This tripeptide substrate is a valuable tool for studying the kinetics of elastolytic enzymes, screening for potential inhibitors, and diagnosing diseases associated with elevated elastase levels. This technical guide provides a comprehensive overview of the core principles of this compound, detailed experimental protocols, and the underlying enzymatic mechanism.

Core Principle: Enzymatic Hydrolysis and Chromogenic Detection

The utility of this compound as a substrate lies in its specific recognition and cleavage by certain serine proteases, most notably porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE). The enzyme catalyzes the hydrolysis of the amide bond between the alanine residue and the p-nitroaniline (pNA) moiety. The release of free pNA, a chromophore, results in a measurable increase in absorbance at a specific wavelength, typically 405-410 nm. This color change is directly proportional to the enzymatic activity, allowing for a continuous and quantitative assessment of the enzyme's catalytic efficiency.

The enzymatic reaction can be summarized as follows:

Suc-Ala-Ala-Ala-pNA + H₂O ---(Elastase)--> Suc-Ala-Ala-Ala + p-nitroaniline

The succinyl group at the N-terminus protects the peptide from non-specific degradation by other proteases, thereby enhancing the substrate's specificity for elastases.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | N-Succinyl-tri-L-alanine 4-nitroanilide, Suc-Ala-Ala-Ala-pNA, Suc-A-A-A-pNA, Suc-Ala3-pNA | |

| Molecular Formula | C₁₉H₂₅N₅O₈ | |

| Molecular Weight | 451.43 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Slightly soluble in ethanol and PBS (pH 7.2). | |

| Storage | Store at -20°C, protected from light. | [1] |

Quantitative Data: Enzyme Kinetics

The interaction between this compound and elastases can be characterized by the Michaelis-Menten kinetic parameters, Km and kcat. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. The catalytic constant, kcat, represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions | Reference |

| Porcine Pancreatic Elastase (PPE) | 1100 ± 100 | Not explicitly stated | Not explicitly stated | 0.1 M Tris-HCl, pH 8.0, 25°C | [2] |

| Human Neutrophil Elastase (HNE) | Data not available | Data not available | Data not available | Not applicable |

Note: While specific kcat and kcat/Km values for the interaction of this compound with porcine pancreatic elastase and human neutrophil elastase were not explicitly found in the reviewed literature, the provided Km value for PPE offers insight into its binding affinity. For comparative purposes, the related substrate MeO-Suc-Ala-Ala-Pro-Val-pNA exhibits a Km of 15 ± 2.9 µM and a kcat/Km of 930,000 M⁻¹s⁻¹ with human neutrophil elastase, indicating a higher affinity and catalytic efficiency.[3]

Experimental Protocols

General Assay Principle

The enzymatic activity is determined by measuring the rate of p-nitroaniline release from this compound, which is monitored by the increase in absorbance at 405-410 nm. The molar extinction coefficient of p-nitroaniline at 410 nm and pH 7.5 is 8,800 M⁻¹cm⁻¹.[1]

Porcine Pancreatic Elastase (PPE) Activity Assay

Materials:

-

Porcine Pancreatic Elastase (PPE)

-

This compound

-

0.1 M Tris-HCl buffer, pH 8.0

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for substrate stock solution

-

Spectrophotometer capable of reading at 410 nm

-

Cuvettes

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 20 mM).

-

Prepare the working substrate solution: Dilute the this compound stock solution in 0.1 M Tris-HCl buffer, pH 8.0, to the desired final concentration (e.g., 1 mM).

-

Prepare the enzyme solution: Dissolve PPE in cold 0.1 M Tris-HCl buffer, pH 8.0, to a suitable concentration. The final enzyme concentration in the assay will depend on the enzyme's specific activity.

-

Assay setup: In a cuvette, add the appropriate volume of 0.1 M Tris-HCl buffer, pH 8.0, and the working substrate solution. The final reaction volume is typically 1 mL.

-

Initiate the reaction: Add a small volume of the enzyme solution to the cuvette to start the reaction.

-

Monitor the reaction: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 410 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

-

Calculate the enzyme activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve. The enzyme activity can be calculated using the following formula:

Activity (μmol/min/mg) = (ΔA/min * Total reaction volume (mL)) / (Molar extinction coefficient of pNA * mg of enzyme in the reaction * light path length (cm))

Human Neutrophil Elastase (HNE) Activity Assay

Materials:

-

Human Neutrophil Elastase (HNE)

-

This compound

-

0.1 M HEPES buffer, pH 7.5, containing 0.5 M NaCl and 10% DMSO

-

Spectrophotometer capable of reading at 410 nm

-

Cuvettes

Procedure:

-

Prepare a stock solution of this compound: As described for the PPE assay.

-

Prepare the working substrate solution: Dilute the this compound stock solution in the 0.1 M HEPES buffer to the desired final concentration.

-

Prepare the enzyme solution: Dilute HNE in the 0.1 M HEPES buffer.

-

Assay setup: In a cuvette, combine the HEPES buffer and the working substrate solution.

-

Initiate and monitor the reaction: Add the HNE solution to the cuvette and immediately monitor the absorbance at 410 nm at a constant temperature (e.g., 25°C).

-

Calculate the enzyme activity: Use the same formula as for the PPE assay.

Visualizations

Enzymatic Reaction of this compound

References

An In-depth Technical Guide to Suc-AAA-pNA: Chemical Properties, Structure, and Applications in Protease Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Succinyl-L-Alanyl-L-Alanyl-L-Alanyl-p-nitroanilide (Suc-AAA-pNA), a widely used chromogenic substrate in biochemical assays. This document details its chemical properties, structure, and applications, with a focus on its use in the kinetic analysis of proteases, particularly elastase.

Core Chemical and Physical Properties

This compound is a synthetic peptide derivative designed for the sensitive detection of protease activity. Its chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| Full Chemical Name | N-(3-carboxy-1-oxopropyl)-L-alanyl-L-alanyl-N-(4-nitrophenyl)-L-alaninamide | [1] |

| Synonyms | Elastase Substrate VIII, Suc-AAA-p-nitroanilide, Suc-Ala-Ala-Ala-pNA | [1] |

| CAS Number | 52299-14-6 | [1] |

| Molecular Formula | C₁₉H₂₅N₅O₈ | [1] |

| Molecular Weight | 451.43 g/mol | [2] |

| Appearance | White to off-white or slightly yellowish powder/solid | [3][4][5] |

| Purity | ≥98% (HPLC) | [1][2] |

| UV Absorption Maxima (λmax) | 222, 315 nm | [1] |

| Storage Temperature | 2-8°C | [2][6] |

| Long-term Storage | -20°C | [7] |

| Stability | Stable for at least 4 years when stored at -20°C | [8] |

Chemical Structure

The structure of this compound consists of a tripeptide sequence of alanine (Ala-Ala-Ala) that is N-terminally blocked with a succinyl group and C-terminally linked to a p-nitroanilide (pNA) chromophore.

SMILES String: C--INVALID-LINK--CCC(O)=O)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)Nc1ccc(cc1)--INVALID-LINK--=O[2]

InChI Key: GVUGADOWXGKRAE-SRVKXCTJSA-N[1][2]

Solubility

The solubility of this compound is a critical factor in its use in aqueous buffer systems for enzyme assays.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 3 mg/mL[1], 25 mg/mL[2] | |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [1] |

| Ethanol | Slightly soluble | [1] |

| PBS (pH 7.2) | 0.3 mg/mL | [1] |

For experimental use, stock solutions are often prepared in DMSO and then diluted into the aqueous assay buffer.[3]

Principle of Action: A Chromogenic Substrate

This compound serves as a substrate for several serine proteases, most notably elastase.[7][8][9] The enzymatic cleavage of the amide bond between the C-terminal alanine and the p-nitroanilide group releases the yellow chromophore, p-nitroaniline (pNA).[1][8] The rate of pNA release can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, which is directly proportional to the enzyme's activity.[1][8][10]

The molar extinction coefficient of p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.[11]

Enzymatic Hydrolysis of this compound

The following diagram illustrates the enzymatic cleavage of this compound by elastase, resulting in the release of p-nitroaniline.

References

- 1. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Reactivity of human leukocyte elastase and porcine pancreatic elastase toward peptide 4-nitroanilides containing model desmosine residues. Evidence that human leukocyte elastase is selective for cross-linked regions of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. This compound peptide [novoprolabs.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. Pancreatic Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]

- 11. elastin.com [elastin.com]

Understanding Enzyme Kinetics: A Technical Guide to the Use of Suc-AAA-pNA and Related Chromogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and methodologies of enzyme kinetics using the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide (Suc-AAA-pNA) and its analogues. This document provides a comprehensive resource for professionals in drug development and scientific research, offering detailed experimental protocols, a compilation of quantitative data, and a review of the associated signaling pathways.

Introduction to Chromogenic p-Nitroanilide Substrates

This compound and similar peptides conjugated to p-nitroaniline (pNA) are invaluable tools for studying the kinetics of proteolytic enzymes. The core principle of these assays lies in the enzymatic hydrolysis of the amide bond between the peptide chain and the pNA molecule. This cleavage releases p-nitroaniline, a chromophore that exhibits a distinct yellow color and absorbs light maximally at approximately 405-410 nm. The rate of pNA release, monitored spectrophotometrically, is directly proportional to the enzyme's activity, allowing for the precise determination of key kinetic parameters.

This compound is a well-established and sensitive substrate for various elastases, including human, rat leukocyte, and porcine pancreatic elastases.[1] A closely related substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), is a preferred substrate for chymotrypsin and other chymotrypsin-like serine proteases.[2] The specificity of these substrates is dictated by the amino acid sequence of the peptide, which is designed to mimic the natural cleavage sites of the target enzymes.

Experimental Protocols

Accurate and reproducible kinetic data hinge on meticulously executed experimental protocols. Below are detailed methodologies for assaying elastase and chymotrypsin activity using their respective p-nitroanilide substrates.

Porcine Pancreatic Elastase (PPE) Assay using this compound

This protocol is adapted from established methods for determining porcine pancreatic elastase activity.[3][4]

Materials:

-

Enzyme: Porcine Pancreatic Elastase (PPE)

-

Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (this compound)[5]

-

Solvent for Substrate Stock: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[5][8]

-

Spectrophotometer with temperature control

-

Cuvettes

Procedure:

-

Preparation of Reagents:

-

Tris-HCl Buffer (0.1 M, pH 8.0): Dissolve Trizma® base in ultrapure water to a concentration of 12.1 mg/mL. Adjust the pH to 8.0 at 25°C using 1 M HCl.[7]

-

This compound Stock Solution (e.g., 20 mM): Dissolve this compound in DMSO to create a concentrated stock solution. This stock can be stored in aliquots at -20°C.[5][8] The substrate is also soluble in DMF at 25 mg/mL.[5]

-

This compound Working Solution: On the day of the experiment, dilute the stock solution in the 0.1 M Tris-HCl buffer to the desired final concentrations for the assay. A typical starting concentration for the substrate in the final reaction mixture is around 0.29 mM.

-

PPE Enzyme Solution: Immediately before use, prepare a solution of PPE in cold (2–8 °C) 0.1 M Tris-HCl buffer to a concentration that will yield a linear rate of absorbance change (e.g., 0.2–0.5 units/mL).[7]

-

-

Enzyme Assay:

-

Set the spectrophotometer to 410 nm and equilibrate the cuvette holder to 25°C.[1][6]

-

In a cuvette, combine the appropriate volume of 0.1 M Tris-HCl buffer and the this compound working solution. The final reaction volume is typically 1-3 mL.

-

Incubate the cuvette in the spectrophotometer for several minutes to ensure temperature equilibration.

-

Initiate the reaction by adding a small volume of the PPE enzyme solution.

-

Immediately mix the contents of the cuvette by inversion and begin recording the absorbance at 410 nm for approximately 5 minutes.

-

A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 410 nm and pH 8.0 is approximately 8,800 M⁻¹cm⁻¹.[2]

-

To determine the Michaelis-Menten constants (Km and Vmax), the assay should be performed with varying concentrations of the this compound substrate.[6]

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Chymotrypsin Assay using Suc-AAPF-pNA

This protocol outlines a typical procedure for measuring chymotrypsin activity using the chromogenic substrate Suc-AAPF-pNA.[2][9]

Materials:

-

Enzyme: α-Chymotrypsin

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

-

Buffer: 0.1 M Tris-HCl, pH 7.5-8.0, often containing CaCl₂ (e.g., 10 mM) to enhance stability.

-

Solvent for Substrate Stock: Dimethyl sulfoxide (DMSO)[9]

-

Spectrophotometer with temperature control

-

Cuvettes

Procedure:

-

Preparation of Reagents:

-

Tris-HCl Buffer (0.1 M, pH 7.8): Prepare as described for the elastase assay, adjusting the final pH as needed.

-

Suc-AAPF-pNA Stock Solution (e.g., 50 mg in 1 mL DMSO): Prepare a concentrated stock solution of the substrate in DMSO.[9]

-

Suc-AAPF-pNA Working Solution: Dilute the stock solution in the Tris-HCl buffer to achieve the desired final concentrations for the kinetic analysis.

-

α-Chymotrypsin Enzyme Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl and dilute to the final working concentration in the assay buffer just before use.

-

-

Enzyme Assay:

-

Set the spectrophotometer to 410 nm and the temperature to 25°C or 37°C.

-

Add the Tris-HCl buffer and the Suc-AAPF-pNA working solution to a cuvette and allow it to equilibrate to the assay temperature.

-

Initiate the reaction by adding the α-chymotrypsin solution.

-

Mix and immediately monitor the increase in absorbance at 410 nm over time.

-

Run a blank reaction without the enzyme.

-

-

Data Analysis:

-

Determine the initial reaction velocity from the linear phase of the reaction curve.

-

Calculate the concentration of p-nitroaniline released using a molar extinction coefficient of 8,800 M⁻¹cm⁻¹ at 410 nm.[2]

-

Perform the assay at multiple substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

-

Quantitative Data Summary

The following tables summarize key kinetic parameters for elastase and chymotrypsin with their respective p-nitroanilide substrates, compiled from various sources. These values can serve as a reference for experimental design and data comparison.

Table 1: Kinetic Parameters for Elastase with this compound

| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹M⁻¹) | Conditions | Reference |

| Porcine Pancreatic Elastase | This compound | 70 - 4200 | - | - | 0.1 M Tris-HCl, pH 8.0, 25°C | [6] |

| Rat Pancreatic Elastase | Suc-AAP-Abu-pNA | 100 | - | 35,300 | - | [10] |

| Porcine Pancreatic Elastase | Suc-AAP-Abu-pNA | 30 | - | 351,000 | - | [10] |

Note: Data for Suc-AAP-Abu-pNA, a similar elastase substrate, is included for comparison.

Table 2: Kinetic Parameters for Chymotrypsin with Suc-AAPF-pNA

| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹M⁻¹) | Conditions | Reference |

| α-Chymotrypsin | Suc-AAPF-pNA | - | High | High | - | [2] |

Note: While specific values for Suc-AAPF-pNA with chymotrypsin are indicated as having a high kcat and low Km, precise numerical data from a single comprehensive source in the search results was limited.

Visualizing Experimental and Signaling Pathways

Experimental Workflow

The general workflow for determining enzyme kinetics using a chromogenic substrate like this compound can be visualized as a series of sequential steps.

Enzyme Kinetics Experimental Workflow

Signaling Pathways Activated by Elastase and Chymotrypsin

Both elastase and chymotrypsin are serine proteases that can act as signaling molecules by activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[11][12] This activation triggers intracellular signaling cascades that mediate a variety of cellular responses.

4.2.1. General Mechanism of PAR Activation

The activation of PARs by proteases like elastase and chymotrypsin is an irreversible process involving proteolytic cleavage of the receptor's N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," which then binds to the body of the receptor, initiating downstream signaling.[13][14]

General PAR Activation by Proteases

4.2.2. Neutrophil Elastase Signaling Pathway

Neutrophil elastase has been shown to stimulate MUC1 transcription through a complex signaling cascade.[15][16] This pathway involves the activation of protein kinase Cδ, leading to the production of reactive oxygen species (ROS) and the subsequent activation of TNF-α converting enzyme (TACE). TACE then cleaves pro-TNF-α to its active form, which binds to its receptor (TNFR1) and activates the ERK1/2 MAP kinase pathway, ultimately leading to the activation of the Sp1 transcription factor and increased MUC1 gene expression.[15][16]

Neutrophil Elastase Signaling to MUC1

4.2.3. Chymotrypsin Signaling through PARs

Chymotrypsin can signal to intestinal epithelial cells by cleaving and activating PAR1 and PAR2. Activation of PAR2 by chymotrypsin leads to calcium mobilization and the activation of the ERK1/2 signaling pathway, which in turn promotes the upregulation of interleukin-10 (IL-10).[11] Interestingly, chymotrypsin's cleavage of PAR1 can "disarm" the receptor, preventing its subsequent activation by its canonical agonist, thrombin.[11]

Chymotrypsin Signaling via PARs

Conclusion

The use of chromogenic substrates like this compound and Suc-AAPF-pNA provides a robust and sensitive method for characterizing the kinetics of proteases such as elastase and chymotrypsin. A thorough understanding of the experimental protocols and the underlying biological context, including the activation of signaling pathways like the PAR system, is crucial for researchers and drug development professionals. The data and methodologies presented in this guide offer a solid foundation for designing and interpreting enzyme kinetic studies, ultimately contributing to advancements in therapeutic interventions targeting these important enzymes.

References

- 1. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]

- 4. elastin.com [elastin.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. fao.org [fao.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neutrophil elastase and proteinase-3 trigger G protein-biased signaling through proteinase-activated receptor-1 (PAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protease-Activated Receptors: Mechanisms by Which Proteases Sensitize TRPV Channels to Induce Neurogenic Inflammation and Pain - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

Detecting Elastase Activity In Vitro: A Technical Guide to Using Suc-AAA-pNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of N-Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (Suc-AAA-pNA) for the in vitro detection of elastase activity. This chromogenic substrate offers a simple, rapid, and reproducible method for quantifying the activity of various elastases, making it an invaluable tool in basic research and drug discovery.

Introduction to Elastase and the this compound Substrate

Elastases are a class of serine proteases responsible for the breakdown of elastin, a key protein in the extracellular matrix that provides elasticity to tissues.[1] While essential for processes like tissue remodeling, unregulated elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and atherosclerosis. Consequently, the accurate measurement of elastase activity is crucial for understanding disease mechanisms and for the development of novel therapeutic inhibitors.

This compound is a synthetic peptide substrate specifically designed for the sensitive detection of elastase activity.[2][3] The substrate consists of a tri-alanine peptide sequence (Ala-Ala-Ala) capped with a succinyl group at the N-terminus and linked to a p-nitroanilide (pNA) chromophore at the C-terminus.[2] In the presence of elastase, the enzyme specifically cleaves the peptide bond C-terminal to the alanine residue, releasing the yellow-colored pNA molecule.[3] The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the elastase activity in the sample.[3][4]

Principle of the Assay

The enzymatic reaction underlying the this compound assay is a straightforward hydrolysis reaction. Elastase recognizes and binds to the tri-alanine sequence of the substrate. The active site serine residue of the elastase then attacks the peptide bond, leading to its cleavage and the subsequent release of p-nitroaniline (pNA). The free pNA in solution exhibits a distinct absorbance maximum at 405-410 nm, allowing for its quantification.

Applications in Research and Drug Development

The this compound based elastase assay is a versatile tool with a wide range of applications:

-

Enzyme Kinetics: The assay is routinely used to determine key kinetic parameters of elastase, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). This information is fundamental to understanding the enzyme's efficiency and substrate specificity.

-

Inhibitor Screening: A primary application is in the high-throughput screening of potential elastase inhibitors.[5] By measuring the reduction in elastase activity in the presence of test compounds, researchers can identify and characterize novel therapeutic agents.

-

Disease Research: The assay allows for the quantification of elastase activity in biological samples, providing insights into the role of this enzyme in various disease states.

-

Quality Control: It can be used to assess the activity of purified elastase preparations or to monitor the effectiveness of elastase inhibitors in various formulations.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound with different elastases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | N-Succinyl-tri-L-alanine 4-nitroanilide, Suc-Ala-Ala-Ala-pNA, Suc-A-A-A-pNA, Suc-Ala3-pNA | [2] |

| CAS Number | 52299-14-6 | [2][3] |

| Molecular Formula | C19H25N5O8 | [2][3] |

| Molecular Weight | 451.43 g/mol | [2] |

| Appearance | Light yellow powder | [6] |

| Solubility | DMF: 25 mg/mL, DMSO: 5 mg/mL, PBS (pH 7.2): 0.3 mg/mL | [2][3][7] |

| Storage | 2-8°C (powder), -20°C (in solution) | [2][3] |

Table 2: Typical Assay Conditions for Elastase Activity Measurement

| Parameter | Recommended Condition | Reference(s) |

| Enzyme | Porcine Pancreatic Elastase (PPE), Human Neutrophil Elastase (HNE) | [8][9] |

| Buffer | 0.1 M Tris-HCl or 0.1 M HEPES | [2][8] |

| pH | 7.5 - 8.3 | [2][8] |

| Temperature | 25°C | [2][4][8] |

| Substrate Concentration | 0.29 mM - 2.5 mM | [8] |

| Wavelength for Detection | 405 - 410 nm | [2][3] |

| Molar Extinction Coefficient of pNA | 8,800 M⁻¹cm⁻¹ at 410 nm | [4][8] |

Experimental Protocols

Below are detailed methodologies for performing an in vitro elastase activity assay using this compound.

Preparation of Reagents

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0 at 25°C):

-

Dissolve 12.1 g of Trizma® base in 800 mL of ultrapure water.

-

Adjust the pH to 8.0 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with ultrapure water.

-

-

Substrate Stock Solution (e.g., 20 mM this compound in DMSO):

-

Dissolve 9.03 mg of this compound (MW: 451.43 g/mol ) in 1 mL of DMSO.

-

Store in aliquots at -20°C.[2]

-

-

Working Substrate Solution (e.g., 1 mM in Assay Buffer):

-

Dilute the substrate stock solution in the assay buffer to the desired final concentration. For example, add 50 µL of 20 mM stock to 950 µL of assay buffer. Prepare this solution fresh before each experiment.

-

-

Elastase Solution:

-

Prepare a stock solution of elastase (e.g., 1 mg/mL in cold assay buffer).

-

Immediately before use, dilute the stock solution to the desired working concentration (e.g., 0.2–0.5 units/mL) in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Procedure (96-well plate format)

-

Add 80 µL of assay buffer to each well of a clear, flat-bottom 96-well microplate.

-

Add 10 µL of the test compound (inhibitor) or vehicle control (e.g., DMSO) to the appropriate wells.

-

Add 10 µL of the elastase solution to all wells except the blank wells (add 10 µL of assay buffer to the blank wells instead).

-

Pre-incubate the plate at 25°C for 10-15 minutes.

-

Initiate the reaction by adding 100 µL of the working substrate solution to all wells.

-

Immediately measure the absorbance at 410 nm using a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.

Data Analysis

-

Calculate the rate of reaction (ΔA410/min): Determine the slope of the linear portion of the absorbance versus time curve for each well.

-

Calculate Elastase Activity:

-

Activity (µmol/min/mL) = (ΔA410/min * Total Assay Volume (mL)) / (ε * Pathlength (cm) * Enzyme Volume (mL))

-

Where ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹).

-

-

Calculate Percentage Inhibition:

-

% Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] * 100

-

-

Determine IC50 values: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Visualizations

Enzymatic Reaction and Detection Workflow

Caption: Workflow of elastase activity detection using this compound.

Logical Flow for Elastase Inhibitor Screening

Caption: Logical workflow for screening elastase inhibitors.

Simplified Signaling Pathway Involving Neutrophil Elastase in Lung Inflammation

Caption: Role of Neutrophil Elastase in lung tissue damage.

References

- 1. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Suc-Ala-Ala-Ala-pNA -HongTide Biotechnology [hongtide.com]

- 7. N-Succinyl-Ala-Ala-Ala-p-nitroanilide elastasesubstrate 52299-14-6 [sigmaaldrich.com]

- 8. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]

- 9. Pancreatic Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]

Suc-AAA-pNA substrate specificity and limitations

An In-Depth Technical Guide to the Chromogenic Substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Alanine-p-Nitroanilide (Suc-AAA-pNA)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-Alanyl-L-Alanyl-L-Alanine-p-nitroanilide (this compound) is a widely utilized chromogenic substrate for the kinetic analysis of elastase activity. This synthetic tripeptide is designed to be highly specific for elastases, which are a subfamily of serine proteases. The utility of this compound in research and drug development stems from its straightforward colorimetric assay, which allows for the real-time monitoring of enzyme activity. This guide provides a comprehensive overview of its specificity, kinetic parameters, experimental protocols, and limitations.

Principle of Action

The assay principle is based on the enzymatic cleavage of the amide bond between the C-terminal alanine residue of the peptide and the p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. However, upon hydrolysis by an active elastase, the yellow chromophore, p-nitroaniline, is released. The rate of pNA formation can be monitored continuously by measuring the increase in absorbance at 405-410 nm, which is directly proportional to the enzyme's activity.

Caption: Enzymatic cleavage of this compound by elastase to yield p-nitroaniline.

Substrate Specificity

This compound is primarily a substrate for elastases, with a well-documented preference for Porcine Pancreatic Elastase (PPE) and Human Neutrophil Elastase (HNE), also known as human leukocyte elastase.[1][2] Its tri-alanine sequence mimics the natural substrate binding preference of these enzymes.

Importantly, the substrate shows a degree of selectivity. For instance, while elastases readily hydrolyze this compound, other serine proteases like chymotrypsin exhibit little to no activity towards it, making it a useful tool to differentiate between these enzyme classes in complex biological samples.[3][4] However, its specificity is not absolute, as it can also be hydrolyzed by other proteases such as proteinase K and subtilisins.

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme's action on a substrate is quantitatively described by the Michaelis-Menten kinetic parameters: Km (Michaelis constant), which indicates the substrate concentration at which the reaction rate is half of Vmax, and kcat (turnover number), which represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |

| Porcine Pancreatic Elastase (PPE) | - | - | 2,526 ± 16 | 0.1 M Tris-HCl, pH 8.0, 25°C | [5] |

| Porcine Pancreatic Elastase (PPE) | 15 | - | - | Conditions not specified | [6] |

Note: Comprehensive kinetic data for this compound across multiple elastase types is distributed throughout the literature. The provided data represents key published values. Researchers should determine kinetic parameters under their specific assay conditions for highest accuracy.

Experimental Protocols

Below are detailed methodologies for assaying the activity of Porcine Pancreatic Elastase (PPE) and Human Neutrophil Elastase (HNE) using this compound.

General Assay Workflow

The logical flow for a typical kinetic assay involves preparation of reagents, execution of the enzymatic reaction, and subsequent data analysis.

Caption: General experimental workflow for an elastase kinetic assay using this compound.

Protocol for Porcine Pancreatic Elastase (PPE)[2][7]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0 at 25°C.

-

Substrate Stock Solution: Prepare a concentrated stock of this compound in a suitable solvent like DMSO.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2 mg/mL or 4.4 mM).[7]

-

Enzyme Solution: Prepare a 1 mg/mL stock of PPE in cold Assay Buffer. Immediately before use, dilute this stock further to a working concentration that yields a linear absorbance change of 0.02-0.04 per minute.

-

-

Assay Procedure:

-

Set a spectrophotometer to 410 nm and equilibrate the cuvette holder to 25°C.

-

To a cuvette, add 2.7 mL of Assay Buffer and 0.1 mL of the diluted enzyme solution.

-

Incubate in the spectrophotometer for 4-5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 0.2 mL of the Working Substrate Solution and mix immediately by inversion.

-

Record the increase in absorbance at 410 nm for 3-5 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (ΔA410/minute) from the initial, linear portion of the absorbance curve.

-

Calculate enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.[2]

-

Unit Definition: One unit is the amount of elastase that hydrolyzes 1.0 µmole of this compound per minute at pH 8.0 and 25°C.[7]

-

Protocol for Human Neutrophil Elastase (HNE)[1]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl at 25°C.

-

Substrate Stock Solution: Dissolve this compound in 1-methyl-2-pyrrolidone to create a concentrated stock.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 1.0 mM.

-

Enzyme Solution: Dissolve HNE at 1.0 mg/mL in a cold buffer of 0.05 M Sodium Acetate, pH 5.0, containing 0.1 M NaCl. Keep on ice.

-

-

Assay Procedure:

-

Set a spectrophotometer to 410 nm and equilibrate the cuvette holder to 25°C.

-

Add 3.0 mL of the Working Substrate Solution to the cuvette and allow it to equilibrate to 25°C.

-

Initiate the reaction by adding a small volume (e.g., 10 µL) of the HNE solution and mix immediately.

-

Record the increase in absorbance at 410 nm. The rate should be linear for at least 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate (ΔA410/minute) and enzyme activity as described for PPE.

-

Biological Context: The Role of Neutrophil Elastase in Signaling

Human Neutrophil Elastase is a powerful protease stored in the azurophilic granules of neutrophils.[8] While critical for host defense against bacteria, its dysregulation is implicated in numerous inflammatory diseases. HNE can cleave a wide array of extracellular matrix proteins and also directly influence cellular signaling pathways, making it a key target for drug development.

One significant pathway involves the upregulation of MUC1, a transmembrane mucin with anti-inflammatory properties. HNE can trigger a complex signaling cascade in lung epithelial cells, leading to increased MUC1 expression. This pathway highlights the enzyme's role beyond simple protein degradation, directly modulating gene expression in response to inflammation.

Caption: HNE-induced signaling pathway leading to MUC1 transcription in epithelial cells.[8]

Limitations and Considerations

When using this compound, researchers should be aware of several potential limitations:

-

Solubility: The substrate has poor solubility in aqueous buffers. Stock solutions must be prepared in organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[9] The final concentration of the organic solvent in the assay should be kept low and consistent across all experiments to avoid effects on enzyme activity.

-

Spontaneous Hydrolysis: While generally stable, p-nitroanilide substrates can undergo slow, non-enzymatic hydrolysis, especially at alkaline pH. It is crucial to run a blank control (substrate and buffer without enzyme) to measure and subtract this background rate.[2]

-

Assay Interference: Any compound in the sample that absorbs light at or near 410 nm can interfere with the assay. This is a critical consideration in high-throughput screening of compound libraries, where colored compounds can lead to false results.

-

Substrate Inhibition: At very high concentrations, some substrates can cause inhibition of the enzyme, leading to non-linear reaction rates. It is advisable to determine the optimal substrate concentration range through a substrate titration experiment.

References

- 1. EPC Elastin Products Company > Method > HSE assay using NS945 [elastin.com]

- 2. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Specificity of pancreatic elastase with tripeptidyl-p-nitroanilide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]

- 8. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neutrophil elastase - Wikipedia [en.wikipedia.org]

The Chromogenic Substrate Suc-AAA-pNA: A Technical Guide to its Discovery, Mechanism, and Application in Protease Research and Drug Development

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, biochemical significance, and application of N-Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (Suc-AAA-pNA).

Abstract

N-Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (this compound) has become an indispensable tool in biochemistry and drug discovery. Initially developed as a convenient and sensitive chromogenic substrate for elastase, its utility has expanded to the study of a range of other proteases. This technical guide provides an in-depth overview of the discovery of this compound, its mechanism of action, and its critical role in enzyme kinetics, inhibitor screening, and understanding protease-mediated signaling pathways. Detailed experimental protocols, comprehensive tables of kinetic data, and visualizations of key biochemical processes are presented to equip researchers with the knowledge to effectively utilize this important biochemical reagent.

Introduction: The Advent of a Convenient Protease Substrate

Prior to the 1970s, the measurement of elastase activity was often cumbersome, relying on methods using insoluble elastin substrates. The breakthrough came with the work of Bieth, Spiess, and Wermuth, who in 1973 and 1974, reported the synthesis and application of N-Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (this compound)[1][2]. This novel synthetic peptide offered a simple, rapid, and highly reproducible colorimetric assay for elastase activity[3][4]. The principle of the assay is based on the enzymatic cleavage of the amide bond between the tripeptide and the p-nitroaniline (pNA) moiety. The release of the yellow-colored pNA can be continuously monitored spectrophotometrically at 405-410 nm, providing a direct measure of enzyme activity[5][6].

Physicochemical Properties

This compound is a synthetic peptide with the following key characteristics:

| Property | Value |

| Chemical Formula | C₁₉H₂₅N₅O₈ |

| Molecular Weight | 451.43 g/mol [3] |

| CAS Number | 52299-14-6[6] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF and DMSO[3] |

| Storage | Store at -20°C, protected from light[5] |

Mechanism of Action and Enzymatic Hydrolysis

This compound serves as a substrate for several serine proteases. The enzyme recognizes the peptide sequence and catalyzes the hydrolysis of the peptide bond C-terminal to the alanine residue linked to p-nitroaniline.

The rate of p-nitroaniline release is directly proportional to the enzyme concentration, allowing for the determination of enzyme activity.

Quantitative Data: Enzyme-Substrate Interactions

This compound is a versatile substrate, hydrolyzed by a number of proteases. The efficiency of this hydrolysis is characterized by the Michaelis-Menten kinetic parameters, Km and kcat.

| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Conditions |

| Porcine Pancreatic Elastase (PPE) | This compound | - | - | - | pH 8.0, 25°C[4] |

| Rat Pancreatic Elastase | Suc-AAP-Abu-pNA | 100 µM | - | 35,300 | -[7] |

| Porcine Pancreatic Elastase (PPE) | Suc-AAP-Abu-pNA | 30 µM | - | 351,000 | -[7] |

| Thermoplasma volcanium Serine Protease | N-Succinyl-L-phenylalanine-p-nitroanilide | 2.2 mM | - | - | pH 7.0, 50°C[6] |

| Subtilisin Carlsberg | Suc-Ala-Ala-Ala-pNA | 1.2 mM | 1.6 s⁻¹ | 1,333 | -[8] |

Experimental Protocols

Standard Elastase Activity Assay

This protocol is adapted from established methods for determining porcine pancreatic elastase activity.

Materials:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0

-

Substrate Stock Solution: 4.4 mM this compound in Assay Buffer (2 mg/mL)

-

Enzyme Solution: Porcine Pancreatic Elastase (1 mg/mL stock, diluted to 0.02-0.04 ΔA/minute activity in Assay Buffer)

-

Spectrophotometer with temperature control at 25°C

-

Cuvettes (1 cm path length)

Procedure:

-

Set the spectrophotometer to 410 nm and equilibrate the cell holder to 25°C.

-

In a cuvette, mix 2.7 mL of Assay Buffer and 0.1 mL of the diluted enzyme solution.

-

Incubate for 5 minutes at 25°C to allow for temperature equilibration.

-

Initiate the reaction by adding 0.2 mL of the Substrate Stock Solution and mix immediately.

-

Record the increase in absorbance at 410 nm for 5 minutes, taking readings every 30 seconds.

-

Calculate the rate of reaction (ΔA410/min) from the linear portion of the curve.

Calculation of Activity: One unit of elastase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at 25°C and pH 8.0. The molar extinction coefficient for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.

Significance in Biochemistry and Drug Development

Elucidating Protease Function and Specificity

This compound and related chromogenic substrates have been instrumental in characterizing the substrate specificity of various proteases. By systematically altering the amino acid sequence of the peptide, researchers can map the substrate-binding pockets of enzymes, providing insights into their biological function.

High-Throughput Screening for Protease Inhibitors

A major application of this compound is in the high-throughput screening (HTS) of potential protease inhibitors. Elastase inhibitors are of significant therapeutic interest for conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and other inflammatory diseases where excessive elastase activity contributes to tissue damage[10]. The simplicity and reliability of the this compound assay make it ideal for screening large compound libraries to identify novel inhibitors[9].

Investigating Cell Signaling Pathways

Neutrophil elastase is not only a degradative enzyme but also a potent signaling molecule that can influence cellular behavior. Studies have shown that neutrophil elastase can stimulate the transcription of genes like MUC1 in lung epithelial cells through a complex signaling cascade[1][5]. This pathway involves the activation of protein kinase Cδ, generation of reactive oxygen species, and subsequent activation of the TNF-α converting enzyme (TACE), ultimately leading to the activation of transcription factors[1][5]. Assays using this compound are crucial for quantifying the enzymatic activity of elastase in these signaling studies.

Conclusion

N-Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide has fundamentally advanced the study of proteases. Its discovery provided a simple and robust tool for quantifying elastase activity, which has since been leveraged to understand the function of a broader range of proteases. Its application in high-throughput screening has accelerated the discovery of novel enzyme inhibitors with therapeutic potential. As our understanding of the intricate roles of proteases in health and disease continues to expand, this compound and related chromogenic substrates will undoubtedly remain essential reagents in the toolkit of biochemists and drug discovery scientists.

References

- 1. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. Biochemical characterization of immobilized recombinant subtilisin and synthesis and functional characterization of recombinant subtilisin capped silver and zinc oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Core Mechanism and Application of Suc-AAA-pNA in Protease Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-Succinyl-L-Alanyl-L-Alanyl-L-Alanine-p-nitroanilide (Suc-AAA-pNA) in protease assays. This chromogenic substrate is a valuable tool for the detection and characterization of various proteases, particularly elastase. This document details the underlying mechanism of the assay, provides detailed experimental protocols, and presents key quantitative data for researchers in academia and the pharmaceutical industry.

Core Principles: The Mechanism of Action

The this compound assay is a widely used spectrophotometric method to measure the activity of certain proteases. The core of this assay lies in the enzymatic cleavage of the peptide substrate, which releases a chromogenic product, p-nitroaniline (pNA).

The substrate, this compound, is a synthetic tri-peptide linked to a p-nitroaniline molecule. In its intact form, the substrate is colorless. However, in the presence of a specific protease, the enzyme recognizes the peptide sequence and cleaves the amide bond between the C-terminal alanine and the p-nitroaniline. This enzymatic hydrolysis releases the yellow-colored p-nitroaniline.[1]

The concentration of the liberated pNA can be quantified by measuring the absorbance of the solution at or near its absorbance maximum, which is typically between 405 and 410 nm.[1][2] The rate of the increase in absorbance is directly proportional to the enzymatic activity under the given conditions. This allows for the determination of enzyme kinetics and the screening of potential protease inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the this compound protease assay. These values are essential for calculating enzyme activity and for comparing results across different experiments and laboratories.

| Parameter | Value | Enzyme | Conditions | Source(s) |

| Molar Extinction Coefficient (ε) of p-nitroaniline | 8,800 M⁻¹cm⁻¹ | - | pH 7.5, 410 nm | [3] |

| 9,960 M⁻¹cm⁻¹ | - | 405 nm | [4][5] | |

| Michaelis Constant (Km) | 0.28 mM | α-Chymotrypsin | - | [3] |

| Catalytic Rate Constant (kcat) | 350 min⁻¹ | α-Chymotrypsin | - | [3] |

| Substrate Specificity | Porcine Pancreatic Elastase (PPE) | - | pH 8.0, 25 °C | [5][6] |

| Human and Rat Neutrophil Elastase | - | - | [7] | |

| Proteinase K | - | - | [2][7] | |

| Subtilisins | - | - | [2][7] | |

| Thermitase | - | - | [2] | |

| Astacin | - | - | [7] |

Detailed Experimental Protocols

This section provides a detailed methodology for performing a protease assay using this compound, with a primary focus on elastase activity.

Reagent Preparation

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0 at 25 °C.

-

Substrate Stock Solution: Prepare a 4.4 mM solution of this compound (e.g., 2 mg/mL) in the assay buffer.[6] It may be necessary to first dissolve the substrate in a minimal amount of a suitable organic solvent like DMSO before diluting with the buffer.

-

Enzyme Solution: Immediately before use, prepare a solution of the protease (e.g., elastase) in cold (2–8 °C) assay buffer to a concentration that yields a linear rate of absorbance change (e.g., 0.2–0.5 units/mL for elastase).[6] The optimal concentration should be determined empirically.

Assay Procedure

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 410 nm and equilibrate the cuvette holder to 25 °C.[7]

-

Reaction Mixture Preparation: In a suitable cuvette, combine the assay buffer and the substrate solution. For a 3.0 mL final volume, a typical setup would be:

-

2.7 mL of Assay Buffer

-

0.2 mL of Substrate Stock Solution

-

-

Temperature Equilibration: Incubate the cuvette containing the buffer and substrate in the spectrophotometer for 4-5 minutes to ensure it reaches 25 °C.[1]

-

Initiation of Reaction: Add a small volume of the enzyme solution (e.g., 0.1 mL) to the cuvette.[1]

-

Data Acquisition: Immediately after adding the enzyme, mix the contents of the cuvette by inversion and start recording the absorbance at 410 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 3-5 minutes.[1][6]

-

Blank Measurement: A blank reaction should be prepared by substituting the enzyme solution with an equal volume of the assay buffer to account for any non-enzymatic hydrolysis of the substrate.

Calculation of Enzyme Activity

The rate of the reaction is determined from the linear portion of the absorbance versus time plot (ΔA/minute). The enzyme activity can then be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA410 / min) / (ε × l) × 106

Where:

-

ΔA410 / min is the rate of change in absorbance at 410 nm per minute.

-

ε is the molar extinction coefficient of p-nitroaniline at 410 nm (8,800 M⁻¹cm⁻¹).[3]

-

l is the path length of the cuvette (typically 1 cm).

-

106 is the conversion factor from M to µmol/mL.

Visualizations

The following diagrams illustrate the core concepts of the this compound protease assay.

Caption: Enzymatic cleavage of this compound by a protease.

Caption: Experimental workflow for a this compound protease assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pancreatic Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]

- 3. diva-portal.org [diva-portal.org]

- 4. This compound peptide [novoprolabs.com]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Suc-Ala-Ala-Ala-pNA -HongTide Biotechnology [hongtide.com]

The Theoretical Cornerstone of Drug Discovery: An In-depth Guide to Colorimetric Enzyme Assays

For Immediate Release

[City, State] – December 8, 2025 – In the intricate world of drug discovery and scientific research, the ability to accurately quantify enzyme activity is paramount. Colorimetric enzyme assays stand as a fundamental and widely utilized methodology, providing a robust framework for studying enzyme kinetics, screening potential inhibitors, and elucidating biological pathways. This technical guide delves into the core theoretical principles underpinning these assays, offering researchers, scientists, and drug development professionals a comprehensive resource for designing, executing, and interpreting colorimetric enzyme-based experiments.

Core Principles of Colorimetric Enzyme Assays

Colorimetric assays are predicated on the measurement of a change in color in a reaction mixture, which is directly proportional to the activity of the enzyme being investigated. This is achieved by using a substrate that, when acted upon by the enzyme, produces a colored product (a chromophore). The intensity of the color, and thus the concentration of the product, is quantified using a spectrophotometer.

The foundational principles governing this technique are the Beer-Lambert Law and Michaelis-Menten kinetics.

The Beer-Lambert Law: Quantifying Color

The Beer-Lambert Law establishes a linear relationship between the absorbance of light by a solution and the concentration of the light-absorbing substance.[1] This law is the theoretical backbone for converting the measured absorbance into the concentration of the colored product, thereby allowing for the quantification of enzyme activity.[1][2] The equation is as follows:

A = εcl

Where:

-

A is the absorbance (a dimensionless quantity).

-

ε (epsilon) is the molar extinction coefficient of the colored product, a constant that is specific to the substance at a particular wavelength (in M⁻¹cm⁻¹).

-

c is the concentration of the colored product (in M).

-

l is the path length of the light through the solution, which is typically the width of the cuvette (usually 1 cm).

Michaelis-Menten Kinetics: Understanding Enzyme Behavior

The Michaelis-Menten model provides a framework for understanding the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).[3][4][5] This model assumes the formation of an enzyme-substrate complex (ES) which then breaks down to form the product and regenerate the free enzyme.[4]

The Michaelis-Menten equation is:

V₀ = (Vmax * [S]) / (Km + [S])

Key parameters in this model are:

-

Vmax : The maximum rate of the reaction when the enzyme is fully saturated with the substrate.[3] Increasing the substrate concentration further will not increase the reaction rate.[6]

-

Km : The Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax.[3][5] It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[3]

Quantitative Data Presentation

The following table summarizes key kinetic parameters for enzymes commonly used in colorimetric assays. These values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

| Enzyme | Substrate | Km | Vmax (or Specific Activity) | Optimal pH | Optimal Temperature (°C) |

| Alkaline Phosphatase (Bovine Intestinal) | p-Nitrophenyl Phosphate (pNPP) | ~1.0 mM | ~1-2 U/mg | 8.0 - 10.0 | 37 |

| Horseradish Peroxidase | 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | ~0.5 mM | >250 U/mg | 5.0 | 25 |

| β-Galactosidase (E. coli) | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | ~0.4 mM | ~300-500 U/mg | 7.0 - 7.5 | 37 |

Note: 1 Unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for three common colorimetric enzyme assays.

Alkaline Phosphatase (ALP) Assay using p-Nitrophenyl Phosphate (pNPP)

This assay measures the activity of ALP by quantifying the production of the yellow-colored p-nitrophenol from the colorless substrate pNPP.

Materials:

-

Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8

-

pNPP Substrate Solution: 10 mM pNPP in Assay Buffer

-

Stop Solution: 0.5 M NaOH

-

Alkaline Phosphatase standard solution

-

Sample containing ALP

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare a standard curve using serial dilutions of the ALP standard solution.

-

Add 50 µL of sample or standard to each well of the 96-well plate.

-

Add 50 µL of Assay Buffer to a blank well.

-

Initiate the reaction by adding 100 µL of pNPP Substrate Solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), protecting it from light.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank from all readings.

-

Calculate the ALP activity in the samples by comparing their absorbance to the standard curve.

Horseradish Peroxidase (HRP) Assay using 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

This assay measures HRP activity through the oxidation of ABTS, which results in a green-colored product.

Materials:

-

Assay Buffer: 0.1 M Phosphate-Citrate Buffer, pH 5.0

-

ABTS Substrate Solution: 1 mM ABTS in Assay Buffer

-

Hydrogen Peroxide (H₂O₂) Solution: 0.03% (v/v) H₂O₂ in deionized water (prepare fresh)

-

HRP standard solution

-

Sample containing HRP

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a working substrate solution by mixing the ABTS Substrate Solution and H₂O₂ Solution.

-

Prepare a standard curve using serial dilutions of the HRP standard solution.

-

Add 100 µL of sample or standard to each well of a 96-well plate.

-

Add 100 µL of Assay Buffer to a blank well.

-

Initiate the reaction by adding 100 µL of the working substrate solution to all wells.

-

Incubate the plate at room temperature (25°C) for 10-20 minutes.

-

Measure the absorbance at 405 nm.

-

Subtract the absorbance of the blank from all readings.

-

Determine the HRP activity in the samples from the standard curve.

β-Galactosidase Assay using o-Nitrophenyl-β-D-galactopyranoside (ONPG)

This assay quantifies β-galactosidase activity by measuring the formation of the yellow product o-nitrophenol from the substrate ONPG.[7]

Materials:

-

Z-Buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0

-

ONPG Solution: 4 mg/mL ONPG in Z-Buffer (prepare fresh)

-

Stop Solution: 1 M Na₂CO₃

-

β-Galactosidase standard solution

-

Cell lysate or sample containing β-galactosidase

-

Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Prepare a standard curve with serial dilutions of the β-galactosidase standard.

-

Add a specific volume of cell lysate or sample (e.g., 10-100 µL) to a microcentrifuge tube or well.

-

Add Z-Buffer to bring the total volume to 200 µL.

-

Initiate the reaction by adding 50 µL of ONPG Solution.

-

Incubate at 37°C until a yellow color develops (typically 15-60 minutes).

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Measure the absorbance at 420 nm.

-

Calculate the β-galactosidase activity using the following formula, after correcting for the blank: Activity (Miller Units) = (1000 * Abs₄₂₀) / (t * V * OD₆₀₀) where t = reaction time in minutes, V = volume of culture used in mL, and OD₆₀₀ = optical density of the cell culture at 600 nm.

Signaling Pathway Visualization: EGFR-MAPK Pathway

Colorimetric enzyme assays are instrumental in dissecting complex signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which often involves the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical regulator of cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway is a hallmark of many cancers.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. ijcmas.com [ijcmas.com]

- 3. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]

- 4. Star Republic: Guide for Biologists [sciencegateway.org]

- 5. Horseradish Peroxidase (HRP) Enzymes [sigmaaldrich.com]

- 6. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suc-AAA-pNA Elastase Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of elastase activity using the chromogenic substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA). This assay is a reliable and reproducible method for quantifying the enzymatic activity of various elastases, including porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE).

Introduction

Elastase is a serine protease that plays a crucial role in the breakdown of elastin, a key protein of the extracellular matrix responsible for the elasticity of tissues. While essential for processes like tissue remodeling and immune responses, dysregulated elastase activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. Therefore, the accurate measurement of elastase activity is critical for both basic research and the development of therapeutic inhibitors.